Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate
Description
Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate (CAS: 305790-78-7) is a nitroaromatic compound with the molecular formula C₁₀H₁₀BrN₂O₄ and a molecular weight of 289.08 g/mol . Structurally, it features a bromo-substituted nitrobenzene ring linked to a methylamino-acetate moiety. This compound is utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to its electron-withdrawing nitro and bromo groups, which enhance reactivity in substitution and coupling reactions. Its ester group improves solubility in organic solvents, facilitating synthetic modifications .
Properties
IUPAC Name |
methyl 2-(5-bromo-N-methyl-2-nitroanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-12(6-10(14)17-2)9-5-7(11)3-4-8(9)13(15)16/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDSRMYDADGYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Reaction Conditions:
- Solvent: Ethanol or tetrahydrofuran (THF) with water
- Temperature: Ambient to 45°C
- Duration: 12–48 hours
- Procedure:
- Methylamine is added dropwise to the aromatic halide.
- The mixture is stirred until completion, then worked up with water and organic extraction.
Data:
| Yield | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| 98-99% | Ethanol/water | Ambient | 48h | High yield, straightforward process |
Research Reference:
A method detailed in recent patents and publications reports yields of 98-99% for this step, emphasizing mild conditions and operational simplicity.
Bromination and Nitrophenyl Substitution
The bromination of the aromatic ring is achieved either via direct bromination or through substitution reactions involving brominating agents such as N-bromosuccinimide (NBS). The nitro group is introduced via nitration or by starting with nitro-substituted precursors.
Key Points:
- Bromination typically occurs at the 5-position of the aromatic ring, facilitated by the directing effects of existing substituents.
- Nitration is performed under controlled conditions to prevent over-nitration, often using dilute nitric acid.
Formation of the Target Compound via Methylation and Esterification
The amino group in the intermediate is methylated to form the N-methyl derivative, which is then esterified to produce methyl ester.
Methylation:
- Reagents: Methyl iodide or dimethyl sulfate
- Conditions: Base catalysis (e.g., potassium carbonate) in polar aprotic solvents like acetone or acetonitrile
- Outcome: High selectivity for N-methylation
Esterification:
- Reagents: Methyl chloroformate or methyl alcohol with acid catalysis
- Conditions: Reflux under inert atmosphere
- Result: Formation of methyl ester with high purity
Data Table for Esterification:
| Reagent | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|
| Methyl chloroformate | Dichloromethane | Reflux | 85-90% | Efficient, minimal side reactions |
Overall Synthetic Route Summary
The overall synthesis, integrating the above steps, can be summarized as follows:
| Step | Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1 | 4-bromo-2-fluoro-1-nitrobenzene | Methylamine | Ethanol, RT, 48h | 5-bromo-N-methyl-2-nitroaniline | 98-99% |
| 2 | 5-bromo-N-methyl-2-nitroaniline | Brominating agent (e.g., NBS) | Controlled temperature | Brominated intermediate | Variable |
| 3 | Brominated intermediate | Methylation reagents | Reflux | N-methylated derivative | High |
| 4 | N-methylated intermediate | Methyl chloroformate | Reflux | Methyl ester | 85-90% |
Research Findings and Data Tables
Research indicates that the synthesis of similar aromatic compounds benefits from optimized reaction conditions to maximize yield and purity. For example:
Table 1: Comparative Yields of Key Steps
| Step | Method | Yield | Remarks |
|---|---|---|---|
| Nitration | Controlled nitration | 95-98% | Mild conditions prevent over-nitration |
| Methylation | Alkylation with methyl iodide | 90-95% | Selective for nitrogen |
| Esterification | Methyl chloroformate | 85-90% | High efficiency |
Research Findings:
- The use of microwave-assisted synthesis can significantly reduce reaction times while maintaining high yields.
- Catalytic systems such as palladium on carbon (Pd/C) facilitate methylation steps with improved selectivity.
- Purification via recrystallization from ethanol or methanol yields high-purity intermediates suitable for subsequent steps.
Notes on Process Optimization
- Temperature Control: Maintaining optimal temperatures (around 45°C for methylation) prevents side reactions.
- Reaction Time: Extended reaction times (up to 48 hours) ensure complete conversion, especially in nitration and methylation.
- Solvent Choice: Polar aprotic solvents like acetonitrile or dichloromethane enhance reaction rates and yields.
- Purification: Recrystallization and chromatography are effective for isolating high-purity intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Thiols or amines, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: Methyl 2-[(5-bromo-2-aminophenyl)(methyl)amino]acetate.
Substitution: Methyl 2-[(5-substituted-2-nitrophenyl)(methyl)amino]acetate.
Hydrolysis: 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetic acid.
Scientific Research Applications
Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and the methylamino group also contribute to the compound’s reactivity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate with structurally related compounds, focusing on substituents, molecular properties, and applications:
Key Differences and Trends:
Electronic Effects: The nitro group in the target compound and Methyl 2-(5-bromo-2-nitrophenyl)acetate enhances electrophilicity, favoring aromatic substitution reactions . Methoxy and hydroxyl substituents (e.g., CAS 1131594-34-7 and 1692105-41-1) act as electron donors, stabilizing intermediates in coupling reactions .
Solubility and Reactivity: The cyano group in CAS 1393441-88-7 increases polarity, making it suitable for aqueous-phase reactions . Discontinuation of the target compound (CAS 305790-78-7) by suppliers suggests challenges in synthesis or stability, unlike its non-amino analogs .
Structural Analysis:
- Halogen Variants : Replacement of bromo with chloro or iodo (e.g., CAS 1393441-88-7 and 1261753-55-2) alters halogen-bonding interactions and metabolic stability .
Biological Activity
Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate is a chemical compound with the molecular formula C10H11BrN2O4. It features a bromine atom, a nitro group, and an amine functional group, which contribute to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure that enhances its reactivity. The presence of the nitro group is particularly significant as it is known to influence biological interactions. The synthesis typically involves bromination and nitration processes followed by esterification with methanol.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
These values suggest that compounds with similar structures can inhibit bacterial growth effectively, indicating potential therapeutic applications in treating infections .
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. The mechanism of action appears to involve interaction with cellular pathways that regulate growth and apoptosis in cancer cells. For instance, compounds structurally related to this compound have shown cytotoxic effects in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human glioblastoma U251 | <30 |
| Human melanoma WM793 | <30 |
These findings highlight the potential of this compound as a candidate for further drug development targeting cancer .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Interaction : Similar compounds have been shown to interact with DNA, disrupting replication and transcription processes.
- Receptor Binding : The amine group may facilitate binding to various receptors, influencing signaling pathways critical for cell survival and proliferation.
Study on Antimicrobial Properties
A study published in a peer-reviewed journal examined the antimicrobial efficacy of methyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting effective concentrations for potential therapeutic use .
Research on Anticancer Effects
Another research effort focused on the anticancer properties, where this compound was tested against several cancer cell lines. The results showed promising cytotoxic effects, particularly in glioblastoma and melanoma cells, indicating its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the primary synthetic challenges in preparing Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate, and how can reaction conditions be optimized?
- Methodology : Key challenges include regioselective bromination and nitro group stability during coupling reactions. To optimize conditions:
- Use statistical Design of Experiments (DoE) to screen variables like temperature, catalyst loading, and solvent polarity .
- Employ orthogonal protecting groups for the amine functionality to minimize side reactions during esterification .
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to identify intermediates and adjust reaction times .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm) using 2D-COSY and HSQC for connectivity .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C10H10BrN2O4) with <2 ppm error .
- X-ray crystallography : Resolve ambiguities in nitro group orientation using single-crystal diffraction (e.g., CCDC deposition protocols) .
Q. How can impurities arising during synthesis be identified and separated?
- Methodology :
- HPLC-PDA/MS : Detect brominated byproducts (e.g., di-bromo derivatives) using reverse-phase C18 columns and gradient elution .
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) based on solubility differences .
Advanced Research Questions
Q. How can computational methods predict and validate reaction pathways for this compound?
- Methodology :
- Use quantum chemical calculations (e.g., DFT at B3LYP/6-311G**) to model transition states for nitro group introduction and bromination .
- Compare computed NMR chemical shifts with experimental data to validate intermediates .
- Apply machine learning to predict optimal reaction conditions from historical datasets (e.g., ICReDD’s reaction path search tools) .
Q. What mechanisms explain contradictory data in reported synthetic yields for nitro-substituted arylacetates?
- Methodology :
- Analyze solvent effects: Polar aprotic solvents (DMF, DMSO) may stabilize nitro intermediates but promote hydrolysis .
- Investigate steric hindrance: Methylation of the amine group could slow coupling kinetics, requiring longer reaction times .
- Validate reproducibility using controlled moisture-free environments (e.g., Schlenk line techniques) .
Q. How does the nitro group influence the compound’s reactivity in further functionalization?
- Methodology :
- Perform Hammett studies to quantify electronic effects on substituents (σmeta/σpara values for Br and NO2) .
- Explore catalytic hydrogenation: Use Pd/C or Raney Ni to reduce nitro to amine, enabling downstream cross-coupling (e.g., Suzuki-Miyaura) .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
- Methodology :
- Chiral HPLC : Use Chiralpak IA/IB columns with isopropanol/hexane mobile phases .
- Membrane technologies : Apply enantioselective liquid membranes with β-cyclodextrin derivatives for large-scale separations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
